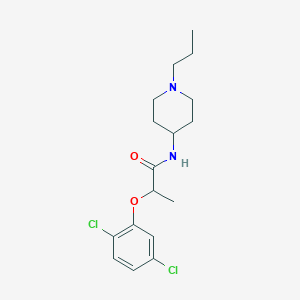![molecular formula C19H22N2O2 B5129917 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone, also known as HPPH, is a small molecule that has shown potential in various scientific research applications.
Mecanismo De Acción
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone is a photosensitizer that absorbs light in the near-infrared region. Upon activation by light, 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone produces reactive oxygen species that can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has a high tumor-to-normal tissue ratio, meaning it preferentially accumulates in cancerous tissue compared to normal tissue. 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high tumor-to-normal tissue ratio, which allows for selective targeting of cancer cells. However, the use of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in PDT requires the use of light, which can be difficult to deliver to deep-seated tumors. In addition, the effectiveness of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in PDT can be limited by the depth of tissue penetration of light.
Direcciones Futuras
Some possible future directions for research on 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone include the development of more efficient delivery methods for light to deep-seated tumors, the optimization of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone dosing and administration, and the investigation of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone and its potential use in other scientific research applications beyond cancer treatment.
Métodos De Síntesis
The synthesis of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-hydroxybenzyl)-1-piperazine with 1-bromo-4-(4-nitrophenyl)butane, followed by reduction with palladium on carbon. The resulting compound is then treated with acetic anhydride to yield 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone.
Aplicaciones Científicas De Investigación
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone, which is activated by light to produce reactive oxygen species that can kill cancer cells. 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has also been studied for its potential use in fluorescence-guided surgery, where it can be used to identify cancerous tissue during surgery.
Propiedades
IUPAC Name |
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15(22)17-4-6-18(7-5-17)21-12-10-20(11-13-21)14-16-2-8-19(23)9-3-16/h2-9,23H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTACZYYOMVFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346696 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)

